molecular formula C8H15N B13547110 (S)-7-Methyl-6-azaspiro[3.4]octane

(S)-7-Methyl-6-azaspiro[3.4]octane

Katalognummer: B13547110
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: LXZYDFHXZDFHAN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7S)-7-methyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-methyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. The starting materials are readily available, and conventional chemical transformations are employed. Minimal chromatographic purifications are required to afford the title compound .

Industrial Production Methods

While specific industrial production methods for (7S)-7-methyl-6-azaspiro[3

Analyse Chemischer Reaktionen

Types of Reactions

(7S)-7-methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

(7S)-7-methyl-6-azaspiro[3.4]octane has several applications in scientific research:

Wirkmechanismus

The mechanism by which (7S)-7-methyl-6-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7th position.

    6-azaspiro[3.4]octane: Another similar compound with slight structural variations.

Uniqueness

The presence of the methyl group at the 7th position in (7S)-7-methyl-6-azaspiro[3.4]octane distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions in various applications .

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

(7S)-7-methyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI-Schlüssel

LXZYDFHXZDFHAN-ZETCQYMHSA-N

Isomerische SMILES

C[C@H]1CC2(CCC2)CN1

Kanonische SMILES

CC1CC2(CCC2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.